![molecular formula C52H86O7 B1435219 (4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3-[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid CAS No. 1908444-28-9](/img/structure/B1435219.png)
(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3-[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Overview
Description
(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3-[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid is a synthetic metabolite of 7-epi-Obeticholic acid, which is an intermediate in the synthesis of Obeticholic acid . This compound is primarily used as a research and development impurity standard for drugs . It is a derivative of the bile acid Chenodeoxycholic acid and is known for its role in activating the farnesoid X nuclear receptor .
Scientific Research Applications
(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3-[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid has several scientific research applications:
Mechanism of Action
Target of Action
The primary target of 7-epi-Obeticholic Acid 3-Obeticholate Ester is the farnesoid X receptor (FXR) . FXR is a nuclear receptor that plays a critical role in regulating bile acid homeostasis, lipid metabolism, and inflammation .
Mode of Action
7-epi-Obeticholic Acid 3-Obeticholate Ester is a potent agonist of FXR . By activating FXR, it can reduce the accumulation of toxic bile acids in the liver, improve insulin sensitivity, and reduce hepatic inflammation and fibrosis .
Biochemical Pathways
The activation of FXR by 7-epi-Obeticholic Acid 3-Obeticholate Ester affects the biochemical pathways related to bile acid homeostasis, lipid metabolism, and inflammation . The downstream effects include the reduction of toxic bile acids in the liver, improvement in insulin sensitivity, and reduction in hepatic inflammation and fibrosis .
Pharmacokinetics
One of the most promising derivatives of 7-epi-Obeticholic Acid is the 3-Obeticholate Ester, which is a prodrug that is rapidly converted to 7-epi-Obeticholic Acid in vivo . This esterification strategy enhances the bioavailability and pharmacokinetic properties of 7-epi-Obeticholic Acid, allowing for more efficient delivery and targeted activation of FXR .
Result of Action
The result of the action of 7-epi-Obeticholic Acid 3-Obeticholate Ester is the reduction of the accumulation of toxic bile acids in the liver, improvement in insulin sensitivity, and reduction in hepatic inflammation and fibrosis . These effects can potentially have therapeutic benefits in the treatment of various liver diseases .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
7-epi-Obeticholic acid 3-obeticholate ester plays a significant role in biochemical reactions by acting as a potent agonist of the farnesoid X receptor (FXR). This receptor is crucial for maintaining bile acid homeostasis, lipid metabolism, and inflammation regulation. The compound interacts with various enzymes, proteins, and other biomolecules, including bile acid transporters and metabolic enzymes. By activating FXR, 7-epi-Obeticholic acid 3-obeticholate ester reduces the accumulation of toxic bile acids in the liver, improves insulin sensitivity, and decreases hepatic inflammation and fibrosis .
Cellular Effects
7-epi-Obeticholic acid 3-obeticholate ester influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The activation of FXR by 7-epi-Obeticholic acid 3-obeticholate ester leads to changes in the expression of genes involved in bile acid synthesis, transport, and detoxification. Additionally, it impacts lipid metabolism and inflammatory responses in liver cells, contributing to improved liver function and reduced disease progression .
Molecular Mechanism
The molecular mechanism of 7-epi-Obeticholic acid 3-obeticholate ester involves its binding to the farnesoid X receptor (FXR). Upon binding, the compound activates FXR, leading to the transcriptional regulation of target genes involved in bile acid metabolism, lipid homeostasis, and inflammation. This activation results in the inhibition of bile acid synthesis, increased bile acid transport and excretion, and reduced hepatic inflammation and fibrosis. The compound’s effects on gene expression and enzyme activity contribute to its therapeutic potential in liver diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-epi-Obeticholic acid 3-obeticholate ester change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 7-epi-Obeticholic acid 3-obeticholate ester is rapidly converted to 7-epi-Obeticholic acid in vivo, enhancing its bioavailability and pharmacokinetic properties. Long-term exposure to the compound has been associated with sustained activation of FXR and continuous improvement in liver function and metabolic parameters .
Dosage Effects in Animal Models
The effects of 7-epi-Obeticholic acid 3-obeticholate ester vary with different dosages in animal models. At lower doses, the compound effectively activates FXR and improves liver function without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential liver toxicity and disruption of normal metabolic processes. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
7-epi-Obeticholic acid 3-obeticholate ester is involved in several metabolic pathways, primarily related to bile acid metabolism. The compound interacts with enzymes and cofactors responsible for bile acid synthesis, transport, and detoxification. By activating FXR, 7-epi-Obeticholic acid 3-obeticholate ester modulates the expression of genes encoding these enzymes, leading to changes in metabolic flux and metabolite levels. This regulation helps maintain bile acid homeostasis and prevents the accumulation of toxic bile acids in the liver .
Transport and Distribution
The transport and distribution of 7-epi-Obeticholic acid 3-obeticholate ester within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by liver cells, where it exerts its effects on bile acid metabolism and liver function. The esterification of 7-epi-Obeticholic acid enhances its bioavailability and targeted delivery to the liver, ensuring efficient activation of FXR and therapeutic benefits .
Subcellular Localization
The subcellular localization of 7-epi-Obeticholic acid 3-obeticholate ester is primarily within the liver cells, where it interacts with FXR and other biomolecules involved in bile acid metabolism. The compound’s activity and function are influenced by its localization within specific cellular compartments, such as the nucleus and endoplasmic reticulum. Post-translational modifications and targeting signals may direct the compound to these compartments, ensuring its proper function and therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3-[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid involves multiple steps, starting from Chenodeoxycholic acid. The key steps include esterification and hydroxylation reactions under controlled conditions . Specific details on the reaction conditions and reagents used are proprietary and often vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3-[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids .
Comparison with Similar Compounds
(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3-[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
Obeticholic acid: A derivative of Chenodeoxycholic acid, known for its potent activation of the farnesoid X receptor.
Chenodeoxycholic acid: A primary bile acid involved in the digestion and absorption of fats.
Ursodeoxycholic acid: Another bile acid used in the treatment of certain liver diseases.
These compounds share structural similarities but differ in their specific functional groups and biological activities .
Properties
IUPAC Name |
(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3-[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H86O7/c1-9-33-41-27-31(53)19-23-51(41,7)39-21-25-50(6)36(14-16-37(50)45(39)47(33)57)30(4)12-18-44(56)59-32-20-24-52(8)40-22-26-49(5)35(29(3)11-17-43(54)55)13-15-38(49)46(40)48(58)34(10-2)42(52)28-32/h29-42,45-48,53,57-58H,9-28H2,1-8H3,(H,54,55)/t29-,30-,31-,32-,33-,34-,35-,36-,37+,38+,39+,40+,41+,42+,45+,46+,47-,48-,49-,50-,51-,52-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNVDKNEYRWTNW-GBWJVFIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)OC5CCC6(C7CCC8(C(C7C(C(C6C5)CC)O)CCC8C(C)CCC(=O)O)C)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O[C@@H]5CC[C@@]6([C@H]7CC[C@]8([C@H]([C@@H]7[C@@H]([C@@H]([C@@H]6C5)CC)O)CC[C@@H]8[C@H](C)CCC(=O)O)C)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H86O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
823.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1908444-28-9 | |
| Record name | 7-epi-Obeticholic acid 3-obeticholate ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1908444289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-EPI-OBETICHOLIC ACID 3-OBETICHOLATE ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V5HIB7ESR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


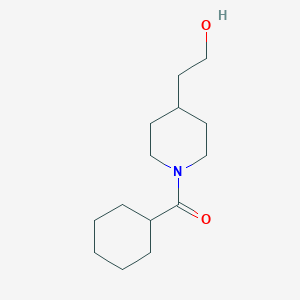
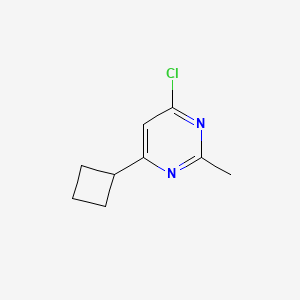
![7,7-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B1435139.png)
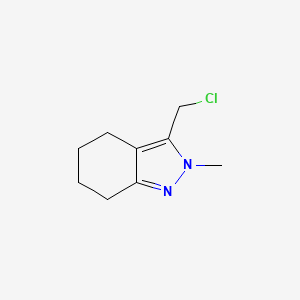
![7,10-Dibenzyl-2,7,10-triazaspiro[4.6]undecane](/img/structure/B1435145.png)
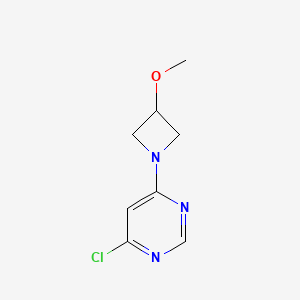
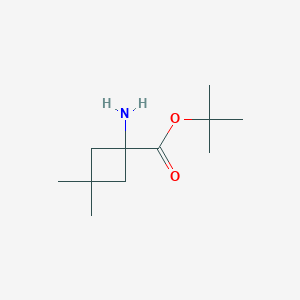
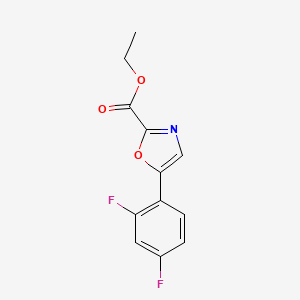
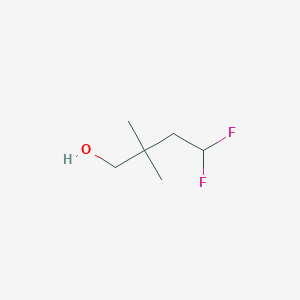
![3-[2-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B1435152.png)
![2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B1435153.png)
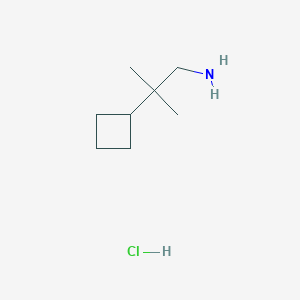
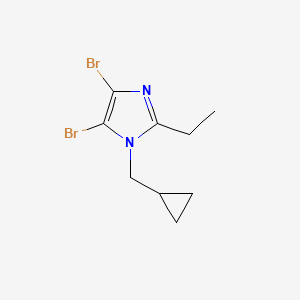
![3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435159.png)
